Hypnorm

Overview

Description

Hypnorm (fentanyl/fluanisone) is a neuroleptanalgesic combination used primarily in veterinary medicine for sedation, anesthesia, and analgesia in small mammals such as rabbits, guinea pigs, rats, and mice. It contains fentanyl citrate (a potent opioid agonist) and fluanisone (a butyrophenone tranquilizer) at concentrations of 0.315 mg/mL and 10 mg/mL, respectively .

Scientific Research Applications

Introduction to Hypnorm

This compound is a veterinary anesthetic agent composed of two active ingredients: fentanyl citrate, a potent synthetic opioid analgesic, and fluanisone, an antipsychotic and sedative from the butyrophenone class. This combination is primarily utilized in laboratory settings for anesthesia and analgesia in small animals, such as rodents and rabbits. Its applications extend beyond veterinary medicine into various fields of scientific research, particularly in pharmacology, physiology, and neurobiology.

Biochemical Pathways Affected

This compound influences several biochemical pathways:

- Pain Perception : Fentanyl inhibits the release of substance P in the spinal cord, reducing pain transmission.

- Sedation : Fluanisone's interaction with dopamine receptors modulates neurotransmitter activity associated with sedation and anxiety relief.

Applications in Scientific Research

This compound's unique properties make it valuable across multiple research disciplines:

Pharmacology

- Model Compound : Used to study the pharmacokinetics and pharmacodynamics of narcotics and antipsychotics .

- Drug Development : Evaluated for efficacy and safety in preclinical studies of new anesthetic agents .

Neurobiology

- Neuroendocrine Studies : Investigates the effects on hormones like adrenocorticotropic hormone (ACTH) and beta-endorphin levels .

- Cerebral Metabolism : Studies demonstrate variations in brain metabolism under different anesthetic conditions, highlighting this compound's role in maintaining cerebral function during imaging studies .

Cardiovascular Research

- Employed in studies examining cardiovascular responses under anesthesia, providing insights into heart function during surgical procedures .

Tumor Biology

- Used to assess tumor hypoxia through imaging techniques like PET and SPECT, demonstrating its impact on tracer uptake compared to other anesthetics .

Pain Research

- Facilitates investigations into pain mechanisms and analgesic effectiveness due to its potent analgesic properties .

Case Study 1: Intracranial Surgery in Neonatal Rats

A study reported successful use of this compound for anesthesia during intracranial surgeries on neonatal rats. The outcomes indicated effective analgesia without significant complications, showcasing its utility in delicate surgical procedures .

Case Study 2: Neuroimaging Comparisons

Research comparing this compound with isoflurane anesthesia found that this compound allowed for better preservation of cortical activity during imaging studies. This suggests that this compound may be preferable for studies requiring accurate assessment of brain function .

Data Table: Comparative Analysis of Anesthetic Agents

| Anesthetic Agent | Primary Components | Effects on Cerebral Metabolism | Suitable for Imaging Studies | Common Applications |

|---|---|---|---|---|

| This compound | Fentanyl + Fluanisone | Moderate increase | Yes | Surgery, Pain Research |

| Isoflurane | Volatile anesthetic | Significant decrease | Limited | General anesthesia |

| Ketamine | NMDA receptor antagonist | Variable | Yes | Pain management, Sedation |

Mechanism of Action

Fentanyl: Fentanyl exerts its effects by binding to the mu-opioid receptors in the central nervous system, leading to analgesia and sedation. It inhibits the release of neurotransmitters such as substance P and glutamate, which are involved in pain transmission.

Fluanisone: Fluanisone acts as an antagonist at dopamine D2 receptors, leading to its antipsychotic and sedative effects. It also has some affinity for serotonin and histamine receptors, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Key Features:

- Mechanism of Action :

- Fentanyl binds to μ-opioid receptors, providing rapid analgesia.

- Fluanisone induces sedation via dopamine receptor antagonism.

- Applications: Pre-anesthetic sedation, surgical procedures, and chemical restraint for diagnostic imaging . Facilitates venous access due to vasodilatory properties . Licensed for rabbits in the UK, where it is considered the gold standard for safe anesthesia in this species .

- Dosage :

Hypnorm is often compared to other anesthetic and sedative combinations in terms of efficacy, safety, and species-specific suitability. Below is a detailed analysis:

This compound vs. Zoletil (Tiletamine/Xylazine)

Key Findings :

- This compound’s vasodilatory effects make it superior for procedures requiring venous access in rabbits .

- Zoletil provides longer sedation but is unsuitable for species with high sensitivity to α2-agonists (e.g., rabbits) .

This compound vs. Midazolam-Based Combinations

Midazolam (a benzodiazepine) is frequently combined with this compound or other opioids to enhance sedation.

Key Findings :

- Midazolam enhances this compound’s sedative effects but complicates recovery and monitoring .

- This compound alone is preferred for short procedures requiring rapid recovery .

This compound vs. Acepromazine/Butorphanol

Key Findings :

- This compound is more reliable for refractory or high-stress cases in rabbits .

- Acepromazine/butorphanol is an alternative but lacks this compound’s vasodilatory benefits .

This compound vs. Ketamine/Xylazine (K/X)

Key Findings :

- K/X is contraindicated in rabbits due to severe respiratory depression .

- This compound’s opioid component provides superior perioperative pain management .

Research Insights and Limitations

- Efficacy: this compound’s short duration necessitates frequent redosing, which increases the risk of cumulative opioid toxicity .

- Species Variability: Rabbits lacking atropine esterase may experience prolonged anticholinergic effects when this compound is used with adjuncts like acepromazine .

Biological Activity

Hypnorm, a combination of fentanyl citrate and fluanisone, is primarily utilized as an anesthetic agent in veterinary medicine and research. Its biological activity is characterized by its sedative, analgesic, and anesthetic properties, which are critical for various surgical and experimental procedures in animals. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound combines two potent agents:

- Fentanyl Citrate : A synthetic opioid analgesic that acts primarily on the mu-opioid receptors in the central nervous system.

- Fluanisone : An antipsychotic that enhances sedation and provides neuroleptic effects.

The synergistic action of these components results in effective sedation and analgesia, making this compound suitable for procedures requiring anesthesia.

Pharmacokinetics

The pharmacokinetics of this compound has been studied in various animal models. The following table summarizes key pharmacokinetic parameters:

| Parameter | Value |

|---|---|

| Half-life | 1.5 - 3 hours |

| Peak Plasma Concentration (Cmax) | 0.5 - 2 ng/mL |

| Bioavailability | Approximately 80% |

These parameters indicate that this compound is rapidly absorbed and has a relatively short duration of action, necessitating careful monitoring during surgical procedures.

Efficacy in Animal Studies

Several studies have assessed the efficacy of this compound in different animal models:

- Intracranial Surgery in Neonatal Rats : A study demonstrated the successful use of this compound for anesthesia during complex surgical procedures. The outcomes indicated minimal complications and effective pain management post-surgery .

- Anesthesia in Mice : Research indicated that the administration of this compound resulted in significant changes in hemoglobin levels, with mean levels dropping from 9.9 mmol/L to 8.7 mmol/L post-anesthesia . This highlights the need for monitoring hematological parameters during anesthesia.

- Comparison with Other Anesthetics : In a comparative study, this compound was found to produce fewer corneal lesions than ketamine-xylazine combinations while being more effective than midazolam alone .

Case Study 1: Anesthesia for Surgical Procedures

A group of researchers utilized this compound for anesthesia during routine surgical procedures on rats. The study reported that:

- Duration of Anesthesia : Average duration was approximately 60 minutes.

- Recovery Time : Animals showed signs of recovery within 20 minutes post-administration.

- Adverse Effects : Minor respiratory depression was noted but resolved quickly without intervention.

Case Study 2: Efficacy in Rhesus Monkeys

In a controlled study involving rhesus monkeys, this compound was tested for its anesthetic properties during invasive procedures:

- Sedation Level : Monitored using a sedation scale; this compound provided adequate sedation without significant adverse effects.

- Post-operative Pain Management : Follow-up indicated effective pain control with minimal behavioral changes observed post-recovery .

Safety Profile

The safety profile of this compound has been evaluated through various studies:

- Adverse Effects : Commonly reported effects include transient respiratory depression and hypotension.

- Monitoring Recommendations : Continuous monitoring of vital signs is recommended to mitigate risks associated with opioid use.

Q & A

Basic Research Questions

Q. How should preclinical studies involving Hypnorm be designed to ensure methodological rigor and reproducibility?

- Answer : Preclinical studies should adhere to NIH guidelines for experimental reporting, including detailed descriptions of animal models (species, strain, age), this compound administration protocols (dose, route, frequency), and control groups. Utilize randomization and blinding to minimize bias. Sample size calculations based on prior pharmacokinetic data are critical to ensure statistical power .

Q. What strategies are effective for conducting a literature review on this compound’s pharmacological mechanisms?

- Answer : Employ systematic review methodologies using databases like PubMed and EMBASE. Keywords should combine "this compound" with terms like "pharmacokinetics," "receptor binding," and "animal models." Use Boolean operators (AND/OR) to refine searches. Critical appraisal tools (e.g., SYRCLE’s risk of bias checklist) help evaluate study quality and identify knowledge gaps .

Q. How can researchers optimize in vitro assays to preliminarily assess this compound’s efficacy?

- Answer : Select cell lines or tissue cultures relevant to this compound’s therapeutic targets (e.g., neuronal cells for neuroactive effects). Standardize assay conditions (pH, temperature, incubation time) and validate results with positive/negative controls. Dose-response curves should be replicated across three independent experiments to confirm consistency .

Q. What ethical considerations are paramount when documenting this compound’s adverse effects in longitudinal studies?

- Answer : Follow institutional animal care guidelines (e.g., AAALAC) for monitoring and reporting adverse events. Implement humane endpoints (e.g., weight loss >20%) and document deviations from protocols transparently. Use standardized toxicity grading scales (e.g., CTCAE) to ensure comparability across studies .

Advanced Research Questions

Q. How can conflicting data on this compound’s bioavailability across species be resolved methodologically?

- Answer : Perform interspecies pharmacokinetic comparisons using allometric scaling models. Analyze factors like metabolic enzyme expression (e.g., cytochrome P450 isoforms) and plasma protein binding ratios. Meta-analyses of existing data can identify covariates (e.g., age, sex) contributing to variability .

Q. What advanced statistical methods are suitable for analyzing this compound’s dose-response relationships in heterogeneous populations?

- Answer : Mixed-effects models account for inter-individual variability, while Bayesian hierarchical modeling integrates prior pharmacokinetic data to refine posterior estimates. Non-linear regression (e.g., sigmoidal Emax models) quantifies efficacy thresholds. Sensitivity analyses validate robustness against outliers .

Q. How can transcriptomic and proteomic data be integrated to elucidate this compound’s molecular targets?

- Answer : Multi-omics approaches (e.g., weighted gene co-expression network analysis) link RNA-seq data with mass spectrometry results. Pathway enrichment tools (e.g., DAVID, STRING) identify overrepresented biological processes. Validate candidate targets via CRISPR knockouts or pharmacological inhibition in relevant models .

Q. What frameworks guide the development of a novel research question on this compound’s off-target effects?

- Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome). For example: "In rodent models (P), does chronic this compound administration (I) compared to saline (C) alter hepatic enzyme activity (O)?" Pilot studies assess feasibility before full-scale investigation .

Q. How should researchers address discrepancies in this compound’s reported half-life across pharmacokinetic studies?

- Answer : Conduct a meta-regression to evaluate methodological variables (e.g., sampling frequency, analytical techniques). Replicate key studies under standardized conditions, using LC-MS/MS for precise plasma concentration measurements. Publication bias should be assessed via funnel plots .

Q. What protocols ensure robust validation of this compound’s controlled-release formulations in experimental settings?

- Answer : Use USP dissolution apparatus to test release profiles under physiologically relevant conditions (e.g., simulated gastric fluid). Compare in vitro-in vivo correlation (IVIVC) using deconvolution methods. Stability studies (ICH Q1A guidelines) assess degradation under varying temperatures and humidity .

Q. Methodological Tables

Table 1 : Key Parameters for Preclinical this compound Studies

| Parameter | Recommendation | Reference |

|---|---|---|

| Sample Size | ≥8 animals/group (power = 0.8, α = 0.05) | |

| Administration Route | Intraperitoneal or intravenous | |

| Data Reporting | Mean ± SEM; ANOVA with post-hoc tests |

Table 2 : Frameworks for Research Question Development

Properties

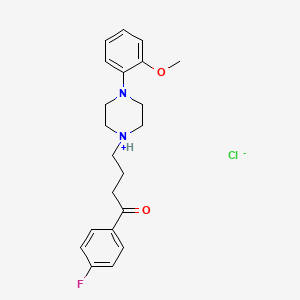

IUPAC Name |

1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-ium-1-yl]butan-1-one;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN2O2.ClH/c1-26-21-7-3-2-5-19(21)24-15-13-23(14-16-24)12-4-6-20(25)17-8-10-18(22)11-9-17;/h2-3,5,7-11H,4,6,12-16H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGBLISDIHDMHJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CC[NH+](CC2)CCCC(=O)C3=CC=C(C=C3)F.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1480-19-9 (Parent) | |

| Record name | Fluanisone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017160713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

392.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17160-71-3 | |

| Record name | Fluanisone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017160713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.